5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound features a fused pyrrole and pyridine structure, which imparts unique chemical properties and biological activities. Pyrrolo[2,3-b]pyridines are known for their potential pharmaceutical applications, particularly as inhibitors of various kinases and in the treatment of several diseases.
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be synthesized through various chemical methods, often involving the modification of existing pyrrolo[2,3-b]pyridine derivatives. The classification of this compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and carbon in their ring structures. The compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
The synthesis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several key synthetic strategies:
The synthesis often begins with readily available starting materials such as substituted anilines or phenylboronic acid derivatives. Reaction conditions typically involve heating under reflux in solvents like dioxane or ethanol, often in the presence of bases (e.g., potassium carbonate) and palladium catalysts to facilitate the coupling processes .
The molecular formula for this compound is , with a molecular weight of approximately 198.22 g/mol. The compound's melting point and solubility characteristics are essential for its applications in medicinal chemistry.
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can participate in various chemical reactions:
The specific reaction conditions (temperature, solvent choice, and catalysts) play a crucial role in determining the yield and selectivity of these reactions. For instance, using Lewis acids can enhance electrophilic substitution reactions on the aromatic ring.
The mechanism of action for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is largely attributed to its interactions with biological targets such as kinases. These compounds often inhibit signaling pathways involved in cell proliferation and survival.
Research indicates that derivatives of pyrrolo[2,3-b]pyridines can selectively inhibit SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders . The binding affinity and selectivity are influenced by structural modifications on the pyrrolo framework.
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is typically a solid at room temperature with variable melting points depending on purity and specific substituents on the phenyl group.
The compound exhibits stability under normal conditions but may be sensitive to strong acids or bases which can lead to hydrolysis or degradation. Its solubility varies in polar and nonpolar solvents, influencing its formulation for pharmaceutical applications.
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has significant potential in medicinal chemistry due to its biological activities:
The construction of the 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core relies critically on ring-closure methodologies. Two primary synthetic routes dominate:
Optimization Challenges:
Table 1: Comparative Efficiency of Cyclization Strategies
Route | Key Step Order | Iodination Yield | Overall Yield to Core | Major Limitation |
---|---|---|---|---|
Route A | Amination → Iodination | 6–12% | <10% | Low iodination efficiency |
Route B (Optimized) | Suzuki → Amination → Deprotection | Not applicable | 45–55% | SEM deprotection side reactions |
Functionalization of the C-5 phenyl group enables precise modulation of electronic and steric properties. Key electrophilic reactions include:
Regioselectivity: Electrophilic aromatic substitution favors the meta position on the phenyl ring due to electron-withdrawing effects from the fused heterocycle. Ortho substitution is sterically hindered .
Table 2: Electrophilic Reactions on 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Electrophile | Conditions | Product Regiochemistry | Application Example |
---|---|---|---|
Br₂ (with NBS) | DCM, 0°C → rt | Phenyl meta-Br | Suzuki coupling precursor |
HNO₃/H₂SO₄ | 0–5°C, 2h | Phenyl meta-NO₂ | Reduction to –NH₂ for further derivatization |
POCl₃/DMF | Reflux, 4h | Pyrrole C-3–CHO | 1261435-99-7 (aldehyde intermediate) |
Solvent and catalyst systems profoundly impact yield and selectivity in key cyclization and coupling steps:
Catalyst-Ligand Pairing:
"RuPhos Pd G2/RuPhos in tert-butanol gave 94% conversion in 5 min for C-4 amination, whereas XPhos systems showed inferior performance due to competing reduction." [2]
The core structure serves as a scaffold for diverse analogues via late-stage functionalization:
Diversification Scope: Over 30 analogues have been synthesized, including benzoic acid derivatives (e.g., 2,6-dimethyl-4-(5-phenylpyrrolo[2,3-b]pyridin-3-yl)benzoic acid) for metalloenzyme inhibition studies [1] [5].
Table 3: Structural Diversity via Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Product Examples | Application Target |
---|---|---|---|
N-1 Alkylation | NaH, Fmoc-Cl, DMF, 0°C → rt | N-Fmoc-2-oxo-5-phenylpyrrolopyridine | Solid-phase peptide conjugation |
Reductive Amination | NaBH₃CN, R-NH₂, MeOH | 3-(dialkylaminomethyl)-5-phenylpyrrolopyridinones | Kinase inhibitor scaffolds |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane | 5-(3-pyridyl)-pyrrolopyridin-2-one | Fragment-based drug discovery |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: